molecular formula C16H16N2O4 B2548948 (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide CAS No. 1396397-00-4

(E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide

Cat. No.: B2548948
CAS No.: 1396397-00-4
M. Wt: 300.314
InChI Key: HPMDZXFWFSCFSH-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is a benzohydrazide derivative supplied for research purposes. This compound is part of a class of synthetic hydrazones that are of significant interest in medicinal chemistry and antimicrobial research . Benzohydrazide derivatives have been designed and synthesized to target bacterial multidrug efflux pumps, specifically the Multidrug and Toxic Compound Extrusion (MATE) family, which is a key factor in bacterial resistance to antibiotics . The core structure features a hydrazide linker, which can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets such as the Met64 and Met67 amino acids in the efflux pump binding pocket . Researchers are exploring these compounds for their potential as antimicrobial agents against a range of pathogens, including S. aureus , E. coli , and P. aeruginosa . The presence of the 3,4-dimethoxyphenyl moiety is suggested to be a key pharmacophoric feature for insertion into hydrophobic regions of the target protein . This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity for their specific applications.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-14-8-5-12(9-15(14)22-2)16(20)18-17-10-11-3-6-13(19)7-4-11/h3-10,19H,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMDZXFWFSCFSH-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the C=N bond can yield the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the modulation of cellular pathways. For example, its anti-cancer activity may be attributed to its ability to induce oxidative stress and trigger apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

The antimicrobial potency of 3,4-dimethoxybenzohydrazide derivatives is highly dependent on the substituents on the benzylidene moiety:

Compound Substituent (R) Antimicrobial Activity Key Findings
Target Compound 4-Hydroxy Moderate Phenolic -OH enhances solubility but reduces membrane penetration.
4a 4-Amino High -NH₂ group improves H-bonding with bacterial targets.
4b 4-Ethoxy Weak Bulky alkoxy group disrupts target binding.
4c 4-Acetylamino Moderate Acylation of -NH₂ reduces activity due to steric hindrance.
4d 2,4,6-Trimethyl Weak Steric bulk limits interaction with enzyme active sites.
4e 3,5-Dibromo-2-hydroxy Moderate Halogenation increases lipophilicity but introduces cytotoxicity.
6g (Resveratrol hybrid) 2,4-Dihydroxy-6-styryl High (anticancer) Extended conjugation enhances DNA intercalation in SW480 cells .

Key Trends :

  • Electron-donating groups (e.g., -NH₂ in 4a) enhance activity by facilitating hydrogen bonding .
  • Bulky or hydrophobic substituents (e.g., -OEt in 4b, trimethyl in 4d) reduce bioavailability .
  • Halogenation (e.g., 4e) improves potency but compromises selectivity .
Physicochemical and Structural Properties
  • Hydrogen Bonding : The target compound forms intramolecular O–H···N bonds, whereas analogs like (E)-N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide exhibit intermolecular N–H···O networks, enhancing crystalline stability .
  • Melting Points : The 4-hydroxy derivative (m.p. 180–182°C) has a lower melting point than halogenated analogs (e.g., 4e: m.p. 206–208°C), reflecting reduced molecular symmetry .
  • Solubility: The phenolic -OH group improves aqueous solubility compared to nonpolar derivatives like 4d (logP = 3.2 vs. 2.8 for the target compound) .
Computational Insights
  • DFT Studies : The target compound’s HOMO-LUMO gap (4.1 eV) indicates lower reactivity compared to nitro-substituted analogs (e.g., 3.5 eV for (E)-N'-(4-nitrobenzylidene) derivatives), aligning with its moderate bioactivity .
  • Docking Simulations: The 4-hydroxy group forms hydrogen bonds with Tyr-105 in bacterial dihydrofolate reductase, while the 4-amino group in 4a interacts more strongly with Asp-27 .

Biological Activity

(E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antioxidant, antimicrobial, and anticancer properties.

Hydrazones, such as this compound, are known for their diverse biological activities. The compound's structure features a hydrazone linkage which is pivotal in mediating its interactions with biological targets. Research has indicated that modifications in the substituents on the benzene rings can significantly influence the biological properties of these compounds.

2. Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The yield and purity of synthesized compounds are crucial for subsequent biological testing.

Table 1: Synthesis Parameters

Compound NameYield (%)Melting Point (°C)IR Spectra (cm⁻¹)
This compound53242–2443262 (N-H & OH), 1647 (C=O), 1600 (C=N)

3.1 Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant free radical scavenging activity, indicating its potential as a natural antioxidant.

Table 2: Antioxidant Activity Results

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

3.2 Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.

Table 3: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

3.3 Anticancer Activity

The anticancer effects of this compound have been investigated in various cancer cell lines including breast cancer (MCF-7) and colon cancer (HT-29). The compound showed cytotoxic effects through apoptosis induction and cell cycle arrest.

Table 4: Anticancer Activity Results

Cell LineIC50 Value (µM)
MCF-715
HT-2920

4. Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Study A : Evaluated the antioxidant properties in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts.
  • Study B : Investigated the antimicrobial efficacy against clinical isolates of resistant strains.
  • Study C : Explored the mechanism of action in cancer cells through flow cytometry and Western blot analysis.

Q & A

Basic: What is the standard synthetic route for (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide?

Methodological Answer:
The synthesis typically involves a condensation reaction between 3,4-dimethoxybenzohydrazide and 4-hydroxybenzaldehyde. The hydrazide precursor is prepared by refluxing ethyl 3,4-dimethoxybenzoate with excess hydrazine hydrate in ethanol, yielding 3,4-dimethoxybenzohydrazide in ~88% purity after recrystallization . The final Schiff base is formed by reacting this hydrazide with 4-hydroxybenzaldehyde under acidic or neutral conditions, often in ethanol or methanol, followed by crystallization. Reaction monitoring via TLC and spectroscopic validation (IR, NMR) are critical for confirming product formation .

Basic: How is the E-configuration of the hydrazone bond confirmed?

Methodological Answer:
The E-configuration is determined using X-ray crystallography, which reveals the planar arrangement of the C=N bond and dihedral angles between aromatic rings. For example, in similar hydrazones, crystallographic data show intramolecular hydrogen bonds (e.g., O–H⋯N) stabilizing the E-isomer . NMR spectroscopy also supports this: the imine proton (N=CH) in the E-isomer appears as a singlet at δ 8.2–8.5 ppm, while NOESY experiments show no coupling between the imine proton and aldehyde-derived aromatic protons .

Advanced: What strategies optimize yield and purity during synthesis?

Methodological Answer:
Key strategies include:

  • Solvent Selection: Polar protic solvents (e.g., ethanol) enhance Schiff base formation via hydrogen bonding .
  • Catalysis: Trace acetic acid accelerates imine formation while minimizing side reactions like oxidation .
  • Purification: Recrystallization from ethanol/water mixtures removes unreacted hydrazide or aldehyde. For challenging purifications, column chromatography with ethyl acetate/hexane gradients is effective .
  • Reaction Monitoring: TLC (silica gel, UV visualization) with mobile phases like chloroform:methanol (9:1) ensures reaction completion .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • IR Spectroscopy: Key peaks include ν(N–H) at ~3200 cm⁻¹, ν(C=O) at ~1650 cm⁻¹, and ν(C=N) at ~1600 cm⁻¹. Hydroxyl groups show broad peaks at ~3400 cm⁻¹ .
  • NMR: ¹H NMR reveals methoxy protons as singlets at δ 3.8–3.9 ppm, aromatic protons as multiplets (δ 6.7–7.8 ppm), and the imine proton at δ 8.2–8.5 ppm. ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and imine (C=N, δ ~150 ppm) carbons .
  • Mass Spectrometry: ESI-MS typically shows [M+H]+ peaks matching the molecular ion (e.g., m/z 329 for C₁₇H₁₆N₂O₄) .

Advanced: How do substituents influence biological activity?

Methodological Answer:

  • Electron-Donating Groups (e.g., methoxy): Enhance π-π stacking with biological targets (e.g., enzymes), improving binding affinity. For example, 3,4-dimethoxy groups in similar hydrazones increase cytotoxicity against cancer cells by stabilizing interactions with hydrophobic receptor pockets .
  • Hydroxy Groups: The 4-hydroxybenzylidene moiety facilitates hydrogen bonding with residues like Asp or Glu in target proteins, as shown in molecular docking studies .
  • Comparative Studies: Analogues lacking the 4-hydroxy group show reduced activity, confirming its role in target engagement .

Advanced: How are computational methods used to predict reactivity or binding modes?

Methodological Answer:

  • DFT Calculations: B3LYP/6-311G(d,p) optimizations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the hydrazone’s C=N bond is identified as an electrophilic center susceptible to nucleophilic attack .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). The 4-hydroxy and methoxy groups form hydrogen bonds with Thr766 and Met769, aligning with IC₅₀ data from enzymatic assays .
  • MD Simulations: GROMACS simulations assess stability of ligand-protein complexes over 100 ns, revealing key binding motifs .

Basic: What in vitro assays evaluate biological activity?

Methodological Answer:

  • Anticancer Activity: MTT assays using SW480/SW620 colon cancer cells (IC₅₀ values calculated via nonlinear regression) .
  • Antimicrobial Screening: Disk diffusion assays against S. aureus or E. coli, with MIC determination via broth microdilution .
  • Anti-inflammatory Testing: COX-2 inhibition assays using ELISA kits, comparing activity to celecoxib as a positive control .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Assay Variability: Differences in cell lines (e.g., SW480 vs. HT-29) or culture conditions (e.g., serum concentration) can alter results. Standardize protocols using CLSI guidelines .
  • Solubility Issues: Low aqueous solubility may lead to false negatives. Use DMSO stocks with final concentrations ≤0.1% and confirm solubility via dynamic light scattering .
  • Metabolic Stability: Hepatic microsome assays identify rapid degradation, explaining discrepancies between in vitro and in vivo data .

Advanced: What crystallographic software tools refine the compound’s structure?

Methodological Answer:

  • SHELX Suite: SHELXL refines X-ray data using least-squares minimization. Key parameters include R-factors (R₁ < 0.05 for high-resolution data) and hydrogen-bond restraints .
  • Olex2 or WinGX: Graphical interfaces model disorder (e.g., solvent molecules) and validate geometry via PLATON .
  • CIF Validation: CheckCIF reports ensure compliance with IUCr standards, flagging outliers in bond angles or thermal parameters .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent E/Z isomerization .
  • Hydrolytic Degradation: Susceptible to cleavage in acidic/basic conditions. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
  • Long-Term Stability: TGA/DSC analysis shows decomposition onset at ~200°C, indicating room-temperature stability if kept dry .

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